

Spectroscopic characterization of 6-iodo-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 6-iodo-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-iodo-1H-indazole-3-carboxylic Acid**

Introduction

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.^[1] **6-iodo-1H-indazole-3-carboxylic acid** (CAS No. 885520-67-2) is a key synthetic intermediate, valued for its dual functionality: the carboxylic acid group serves as a handle for amide coupling and other derivatizations, while the iodine atom provides a site for cross-coupling reactions, enabling the construction of complex molecular architectures.^{[2][3]}

Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive, multi-technique spectroscopic protocol for the characterization of **6-iodo-1H-indazole-3-carboxylic acid**. We move beyond simple data reporting to explain the causality behind experimental choices and data interpretation, ensuring a self-validating analytical workflow for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any characterization is the confirmation of basic molecular properties. These values serve as the primary reference against which all subsequent spectroscopic data

are validated.

Property	Value	Source
IUPAC Name	6-iodo-1H-indazole-3-carboxylic acid	PubChem
CAS Number	885520-67-2	001Chemical[4]
Molecular Formula	C ₈ H ₅ IN ₂ O ₂	PubChem[5]
Molecular Weight	288.04 g/mol	001Chemical[4]
Monoisotopic Mass	287.93958 Da	PubChemLite[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the covalent structure of organic molecules in solution. For **6-iodo-1H-indazole-3-carboxylic acid**, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Expertise & Experience: Rationale for Experimental Design

The choice of solvent is critical. Due to the presence of two acidic protons (N-H of the indazole and O-H of the carboxylic acid) and moderate polarity, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. It readily solubilizes the compound and its high polarity and hydrogen-bond accepting nature slow down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[6]

Trustworthiness: Self-Validating Experimental Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of **6-iodo-1H-indazole-3-carboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

- Gently agitate the tube to ensure complete dissolution. A brief application of sonication may be used if necessary.

Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional ^1H spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.[7]
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary.[7][8]
- 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments should be performed.



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Caption: Standardized workflow for NMR analysis.

Authoritative Grounding: Predicted Spectral Data

While a published spectrum for this specific molecule is not readily available, we can accurately predict the chemical shifts based on data from analogous structures, including ^1H -indazole, substituted indazoles, and general principles of NMR spectroscopy.[1][9][10] The electron-withdrawing carboxylic acid at C3 and the heavy iodine atom at C6 significantly influence the electronic environment of the ring.

Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
COOH	~13.5 - 14.0	Broad Singlet	-	Acidic proton, exchange broadened. Consistent with indazole-3-carboxylic acids.[6]
NH	~13.0 - 13.9	Broad Singlet	-	Indazole N-H proton.[10]
H-4	~7.9 - 8.1	Doublet	J ≈ 8.5 - 9.0	Ortho-coupled to H-5.
H-5	~7.5 - 7.6	Doublet of Doublets	J ≈ 8.5 - 9.0, 1.5 - 2.0	Ortho-coupled to H-4, meta-coupled to H-7.

| H-7 | ~8.2 - 8.4 | Doublet (or Singlet) | J ≈ 1.5 - 2.0 | Meta-coupled to H-5. Appears as a singlet-like peak due to the small coupling. |

Predicted ^{13}C NMR Data (100 MHz, DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~162 - 165	Carboxylic acid carbonyl. [6][11]
C-3	~135 - 138	Attached to the electron-withdrawing COOH group.
C-3a	~140 - 142	Bridgehead carbon adjacent to N-2.
C-4	~123 - 125	Aromatic CH.
C-5	~129 - 131	Aromatic CH, deshielded by iodine.
C-6	~95 - 100	Directly attached to iodine (ipso-carbon), showing significant shielding.
C-7	~128 - 130	Aromatic CH.

| C-7a | ~121 - 123 | Bridgehead carbon adjacent to N-1. |

Mass Spectrometry (MS): Unimpeachable Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, serving as the gold standard for confirming the elemental composition of a molecule.

Expertise & Experience: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for this molecule. Its polar, acidic nature makes it highly amenable to forming ions in solution. Analysis in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes provides complementary data and enhances confidence in the identification.

Trustworthiness: Self-Validating Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition (Positive Mode): Scan for a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected $[M+H]^+$ ion is 288.94686.
- Data Acquisition (Negative Mode): Switch the instrument polarity and scan the same mass range. The expected $[M-H]^-$ ion is 286.93230.
- Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm is required for confident formula assignment.



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Caption: High-resolution mass spectrometry workflow.

Authoritative Grounding: Predicted Mass-to-Charge Ratios

The following table lists the predicted m/z values for the parent molecule and its common adducts, derived from computational tools.^[5] The presence of iodine gives a characteristic isotopic pattern that should also be observed.

Ion Species	Molecular Formula	Calculated m/z
$[M]^+$	$C_8H_5IN_2O_2$	287.93903
$[M+H]^+$	$C_8H_6IN_2O_2$	288.94686
$[M+Na]^+$	$C_8H_5IN_2O_2Na$	310.92880
$[M-H]^-$	$C_8H_4IN_2O_2$	286.93230

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Interpreting Key Vibrational Bands

For **6-iodo-1H-indazole-3-carboxylic acid**, the IR spectrum is dominated by the highly characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is exceptionally broad and is a hallmark of carboxylic acids.^{[11][12]} The indazole ring itself also presents a series of fingerprint absorptions.

Trustworthiness: Self-Validating Experimental Protocol

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, solid-state sampling technique that requires minimal sample preparation.
- Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

- Data Collection: Co-add at least 16 scans over a range of 4000-400 cm^{-1} to obtain a high-quality spectrum.

Authoritative Grounding: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Rationale
2500 - 3300	Broad, Strong	O-H stretch (Carboxylic Acid Dimer)	Highly characteristic, broad absorption due to hydrogen bonding. [11] [12]
~3100	Medium	N-H stretch	Indazole N-H vibration.
1680 - 1710	Strong, Sharp	C=O stretch (Carboxylic Acid)	Conjugated carbonyl, lower frequency due to hydrogen bonding. [11]
1590 - 1620	Medium	C=C stretch (Aromatic)	Benzene ring of the indazole system.
1400 - 1450	Medium	O-H bend	In-plane bending of the carboxylic acid O-H.
~1250	Strong	C-O stretch	Carboxylic acid C-O single bond vibration.
~800 - 850	Medium-Strong	C-H bend (out-of-plane)	Aromatic C-H bending.
< 600	Medium	C-I stretch	Carbon-iodine bond vibration.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system, known as the chromophore.

Expertise & Experience: Understanding Electronic Transitions

The indazole ring system is an aromatic chromophore that exhibits characteristic $\pi \rightarrow \pi^*$ transitions. The absorption maxima (λ_{max}) are sensitive to the solvent polarity and the nature of the substituents on the ring. The presence of the carboxyl group and iodine atom is expected to slightly modify the absorption profile compared to the parent 1H-indazole.[13][14]

Trustworthiness: Self-Validating Experimental Protocol

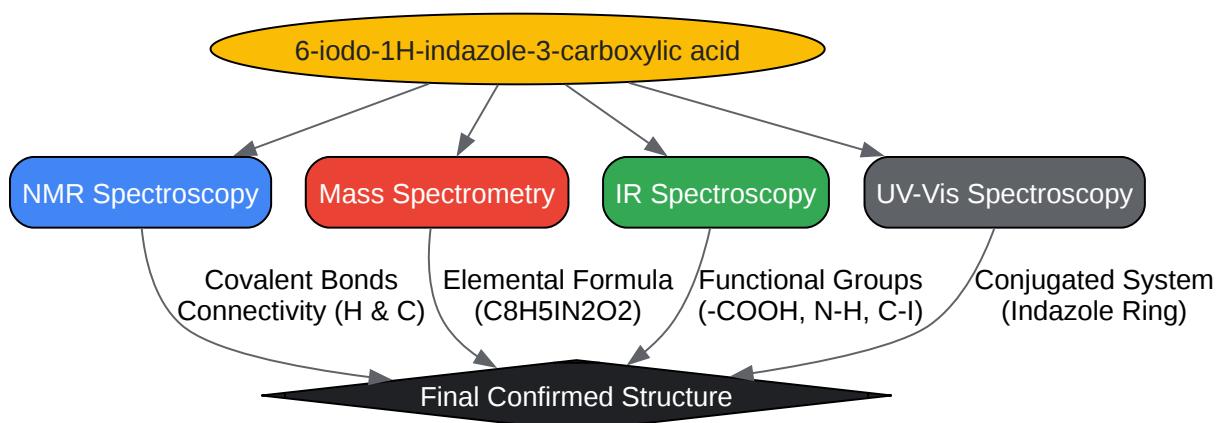
- Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile or methanol) of known concentration. Perform serial dilutions to create a final solution with an absorbance between 0.2 and 0.8 AU.
- Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Measurement: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Authoritative Grounding: Predicted UV-Vis Absorption

Based on the spectrum of 1H-indazole in acetonitrile, which shows absorption maxima around 250 nm and 290-300 nm, similar absorption bands are expected for **6-iodo-1H-indazole-3-carboxylic acid**.[13] The extended conjugation and substitution may cause a slight bathochromic (red) shift in these peaks.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques to build an unassailable structural proof.



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